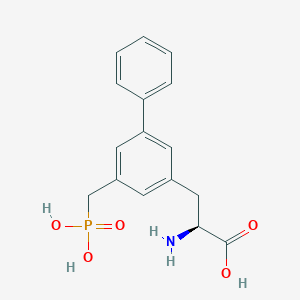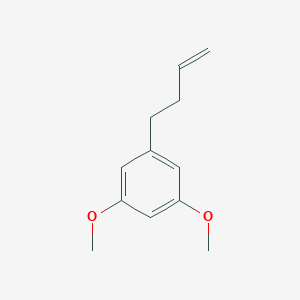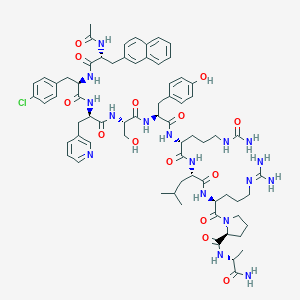
(S)-1,1,1-Trifluorodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1,1,1-Trifluorodecan-2-ol, commonly referred to as TDF, is a versatile and highly reactive alcohol that has seen a variety of uses in scientific research. It is a colorless liquid with a sweet odor and a boiling point of 122°C. TDF is a member of the trifluoromethyl group of compounds, which are characterized by their high reactivity and low volatility. This makes them ideal for use in laboratory experiments, as they are easily manipulated and have a low risk of contamination.
Scientific Research Applications
Enantioselective Synthesis
(S)-1,1,1-Trifluorodecan-2-ol is involved in the enantioselective synthesis of fluorine-containing compounds. For instance, Kuroki et al. (2000) demonstrated the synthesis of 1,1,1-trifluoroalkan-2-ols by hydrogenating enol acetates using chiral ruthenium catalysts, which is a crucial process in producing enantiomerically pure trifluorolactic acid (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Synthesis of Epoxypropane and Other Derivatives
Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, leading to the successful conversion into 1,1,1-trifluoro-2,3-epoxypropane. This demonstrates the compound's versatility in chemical synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Microwave-Assisted Synthesis
Rayo et al. (2010) presented an efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. They utilized microwave irradiation, which is an environmentally friendly approach, indicating the compound's role in green chemistry (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).
Solvent Applications
Eberson et al. (1997) discussed the use of hexafluoropropan-2-ol, a related compound, as a solvent. Its properties, such as low nucleophilicity and high hydrogen bonding strength, make it ideal for studying radical cations, indicating potential uses for this compound in similar applications (Eberson, Hartshorn, Persson, & Radner, 1997).
Physicochemical Property Studies
Fioroni et al. (2003) used 1,1,1-Trifluoro-propan-2-ol to study the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. Their research provides insights into the behavior of such compounds in aqueous solutions, which could be extrapolated to this compound (Fioroni, Burger, Mark, & Roccatano, 2003).
Properties
IUPAC Name |
(2S)-1,1,1-trifluorodecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCYMPYGWJDQU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
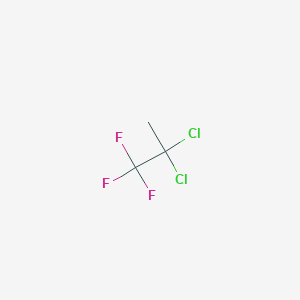
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
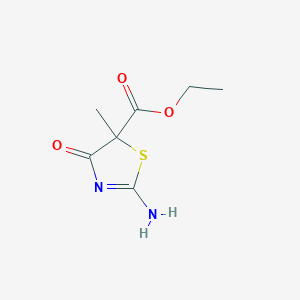

![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)


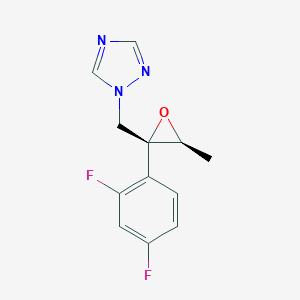
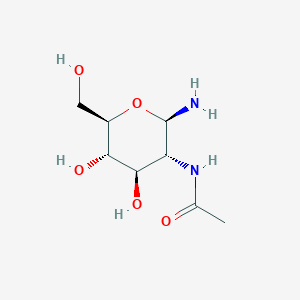

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
